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  • Product: 4-nitro-3-propyl-1H-pyrazole
  • CAS: 1007069-60-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 4-nitro-3-propyl-1H-pyrazole

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful pharmaceuticals.[1] Its derivatives exhibit a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful pharmaceuticals.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The introduction of a nitro group onto the pyrazole ring serves not only to modulate the electronic properties and biological activity of the molecule but also provides a versatile chemical handle for further functionalization. This technical guide presents a detailed, field-proven methodology for the synthesis and comprehensive characterization of 4-nitro-3-propyl-1H-pyrazole, a key intermediate for drug discovery and development programs. We will delve into the causal-mechanistic basis for the synthetic strategy, emphasizing regiochemical control, and provide a self-validating protocol for structural confirmation via modern analytical techniques.

Strategic Approach to Synthesis

The synthesis of 4-nitro-3-propyl-1H-pyrazole is most logically achieved through a two-step sequence: first, the construction of the 3-propyl-1H-pyrazole core, followed by a regioselective electrophilic nitration. This approach allows for controlled introduction of the desired functionalities.

Retrosynthetic Analysis

A logical disconnection of the target molecule points to 3-propyl-1H-pyrazole as the immediate precursor. The nitro group can be installed via an electrophilic aromatic substitution reaction. The 3-propyl-1H-pyrazole precursor itself can be disconnected back to simple, commercially available starting materials: 1,3-hexanedione and hydrazine hydrate.

Retrosynthesis target 4-Nitro-3-propyl-1H-pyrazole precursor1 3-Propyl-1H-pyrazole target->precursor1 Electrophilic Nitration start1 1,3-Hexanedione precursor1->start1 Cyclocondensation start2 Hydrazine Hydrate precursor1->start2 Cyclocondensation Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Interpretation Final_Product Purified Crystalline Solid TLC TLC Purity Check Final_Product->TLC MP Melting Point Final_Product->MP IR IR Spectroscopy Final_Product->IR NMR NMR (¹H & ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS Confirmation Structural Confirmation & Purity Assessment TLC->Confirmation MP->Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation

Sources

Foundational

Unlocking the Therapeutic Potential of Novel Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility has led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This guide provides an in-depth exploration of the key therapeutic areas where novel pyrazole compounds are making a significant impact, coupled with detailed, field-proven protocols for their evaluation. We will delve into the mechanistic underpinnings of their actions, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer is a primary focus of modern drug discovery, and pyrazole derivatives have emerged as potent anticancer agents.[1][2] Their mechanisms of action are diverse, often targeting the very machinery that drives tumor growth and proliferation.[3]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A significant number of novel pyrazole compounds exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Pyrazole-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its activation and downstream signaling.[4]

graph TD subgraph EGFR Signaling Pathway A[Ligand e.g., EGF] --> B(EGFR); B --> C{Dimerization & Autophosphorylation}; C --> D[GRB2/SOS]; D --> E[RAS]; E --> F[RAF]; F --> G[MEK]; G --> H[ERK]; H --> I[Transcription Factors e.g., c-myc, c-fos]; I --> J((Cell Proliferation, Survival, Angiogenesis)); C --> K[PI3K]; K --> L[PIP2 to PIP3]; L --> M[AKT]; M --> N[mTOR]; N --> O((Protein Synthesis, Cell Growth)); C --> P[STAT]; P --> Q((Gene Transcription)); end X(Pyrazole Compound) --| Z{Inhibition}; Z --> B;

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of pyrazole compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[6]

Self-Validation: The inclusion of a known cytotoxic agent as a positive control validates the assay's responsiveness. The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability. A clear dose-dependent decrease in viability for the test compound is a strong indicator of a specific cytotoxic effect.

Data Presentation: Anticancer Activity of Novel Pyrazoles
Compound IDCancer Cell LineIC50 (µM)Reference
CF-6 A-549 (Lung)12.5[3]
9e PACA2 (Pancreatic)27.6[1]
7d MCF7 (Breast)42.6[1]
7a HepG2 (Liver)6.1 ± 1.9[2]
7b HepG2 (Liver)7.9 ± 1.9[2]
Indolyl Dihydropyrazole Derivative A549 (Lung)2.32 ± 0.11[7]
Indolyl Dihydropyrazole Derivative PC-3 (Prostate)9.92 ± 0.13[7]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.[8][9]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of pyrazole compounds are multifaceted. Some derivatives are known to inhibit essential enzymes in bacterial metabolic pathways, while others may disrupt cell membrane integrity or interfere with DNA replication. The specific mechanism often depends on the structural features of the pyrazole derivative and the target microorganism.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[10] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the novel pyrazole compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters.[11][12]

Self-Validation: The positive control should produce a clear and measurable zone of inhibition, confirming the susceptibility of the test organism and the validity of the assay conditions. The solvent control should not show any inhibition, ensuring that the observed activity is due to the test compound.

Data Presentation: Antimicrobial Activity of Novel Pyrazoles
Compound IDMicroorganismMIC (µg/mL)Reference
21c Multi-drug resistant strains0.25[8]
23h Multi-drug resistant strains0.25[8]
5c MRSA521[9]
5a MRSA2081[9]
5b MRSA1007[9]
5c P. aeruginosa2085[9]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole-containing drugs, such as celecoxib, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[13] Novel pyrazole derivatives continue to be explored for their potential as more potent and selective anti-inflammatory agents.[14]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16] Selective inhibition of COX-2 over COX-1 is a desirable attribute as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14]

graph TD subgraph Prostaglandin Synthesis Pathway A[Arachidonic Acid] --> B{COX-1 / COX-2}; B --> C[Prostaglandin H2 (PGH2)]; C --> D[Prostaglandins (PGE2, PGI2, etc.)]; D --> E((Inflammation, Pain, Fever)); end X(Pyrazole Compound) --| Y{Selective Inhibition}; Y --> B;

Figure 2: The cyclooxygenase pathway and the inhibitory role of pyrazole compounds.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Acclimation: Acclimate rodents (e.g., Wistar rats) to the experimental conditions for at least one week.

  • Compound Administration: Administer the novel pyrazole compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Self-Validation: The carrageenan injection in the control group should induce a time-dependent increase in paw volume. The positive control should significantly reduce this edema, confirming the validity of the model.

Data Presentation: Anti-inflammatory Activity of Novel Pyrazoles
Compound IDAssayIC50 (µM) / % InhibitionReference
5u COX-2 Inhibition1.79[14]
5s COX-2 Inhibition-[14]
15c COX-2 Inhibition0.41 - 0.61[17]
15d COX-2 Inhibition0.41 - 0.61[17]
15h COX-2 Inhibition0.41 - 0.61[17]
19d COX-2 Inhibition0.41 - 0.61[17]
AD 532 Carrageenan-induced paw edema-[13]

Enzyme Inhibition: A Precision Approach to Drug Design

The ability of pyrazole compounds to specifically interact with and inhibit the activity of key enzymes is a cornerstone of their therapeutic potential.[18] Beyond EGFR and COX, novel pyrazoles are being investigated as inhibitors of a wide range of other enzymes implicated in disease.

General Principles of Enzyme Inhibition Assays

The goal of an enzyme inhibition assay is to determine the concentration of a compound required to reduce the enzyme's activity by half (IC50).[19][20] This is typically achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.[18][21]

Workflow for Enzyme Inhibition Assay:

graph TD A[Prepare Enzyme and Substrate Solutions] --> B[Prepare Serial Dilutions of Pyrazole Compound]; B --> C{Incubate Enzyme with Compound}; C --> D[Initiate Reaction by Adding Substrate]; D --> E[Monitor Reaction Progress over Time]; E --> F[Calculate Initial Reaction Velocities]; F --> G[Plot Velocity vs. Compound Concentration]; G --> H((Determine IC50 Value));

Figure 3: General workflow for an enzyme inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of novel pyrazole compounds against the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and a detection reagent according to the manufacturer's instructions (e.g., a fluorometric probe that detects prostaglandin G2).

  • Compound Preparation: Prepare serial dilutions of the novel pyrazole compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control. b. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the arachidonic acid substrate. d. Incubate for a further period (e.g., 10 minutes) at 37°C. e. Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[19]

Self-Validation: The positive control (celecoxib) should exhibit a potent and dose-dependent inhibition of COX-2 activity, validating the assay's performance. The no-enzyme and no-substrate controls should yield minimal signal, ensuring the specificity of the measured activity.

Delving Deeper: Mechanistic Validation with Western Blotting

To further elucidate the mechanism of action of novel pyrazole compounds, it is often necessary to examine their effects on the expression levels of key proteins within a specific signaling pathway. Western blotting is a powerful technique for this purpose.[22][23]

Experimental Protocol: Western Blot Analysis of Protein Expression

This protocol outlines the general steps for performing a Western blot to assess changes in protein expression in cells treated with a pyrazole compound.

Protocol:

  • Cell Lysis: Treat cells with the pyrazole compound for a specified time, then lyse the cells in a suitable buffer to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein of interest (e.g., phospho-EGFR, COX-2).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate and detect the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Self-Validation: The loading control should show consistent expression across all samples, confirming equal protein loading. Positive and negative control cell lysates (if available) can further validate the specificity of the antibody and the observed changes.

Conclusion and Future Directions

The pyrazole scaffold continues to be a rich source of novel therapeutic agents with diverse biological activities. The protocols and data presented in this guide provide a robust framework for the evaluation and characterization of new pyrazole compounds. Future research will undoubtedly uncover new therapeutic applications and more potent and selective derivatives. A deeper understanding of their mechanisms of action at the molecular level, facilitated by techniques such as X-ray crystallography and advanced molecular modeling, will be crucial for the rational design of the next generation of pyrazole-based drugs. The integration of in vitro and in vivo assays, as outlined in this guide, will remain essential for translating promising laboratory findings into clinically effective treatments.

References

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Advances. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • IC 50 value of derivatives in anticancer activity. (n.d.). ResearchGate. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2014). European Journal of Pharmacology. [Link]

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  • How can I calculate the percent of inhibition in the case of competitive inhibition ?. (2015). ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). Research Unit of Computer Graphics | TU Wien. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls. [Link]

  • How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. (2021). ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Nature. [Link]

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  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules. [Link]

  • EGFR downstream signaling pathway. (n.d.). ResearchGate. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. [Link]

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  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Monash University. [Link]

  • Explore biological graphs and networks using graph and Rgraphviz. (2009). Bioconductor. [Link]

  • Measuring Zones of Inhibition. (2022). YouTube. [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. [Link]

  • Tips for Illustrating Biological Pathways. (2023). YouTube. [Link]

  • Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... (n.d.). ResearchGate. [Link]

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Exploratory

Quantum chemical calculations for 4-nitro-3-propyl-1H-pyrazole

Computational Quantum Chemistry Profile: 4-Nitro-3-Propyl-1H-Pyrazole Technical Whitepaper for Pharmaceutical Application Scientists Executive Summary This technical guide outlines the quantum chemical characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Computational Quantum Chemistry Profile: 4-Nitro-3-Propyl-1H-Pyrazole

Technical Whitepaper for Pharmaceutical Application Scientists

Executive Summary

This technical guide outlines the quantum chemical characterization of 4-nitro-3-propyl-1H-pyrazole , a critical pharmacophore often utilized as a precursor in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and antimicrobial agents.

The core challenge in modeling this molecule lies in its annular tautomerism and the electronic push-pull effect introduced by the electron-withdrawing nitro group (


) versus the electron-donating propyl chain. This guide provides a validated protocol using Density Functional Theory (DFT) to resolve tautomeric equilibria, predict reactivity descriptors (HOMO-LUMO), and assign vibrational fingerprints.
Chemical Architecture & Tautomeric Challenge

Before initiating calculations, one must understand the dynamic nature of the pyrazole ring. 4-nitro-3-propyl-1H-pyrazole exists in a prototropic equilibrium between two dominant tautomers.

  • Tautomer A (3-propyl): The proton resides on

    
    , placing the propyl group at position 3.
    
  • Tautomer B (5-propyl): The proton resides on

    
     (which becomes 
    
    
    
    by IUPAC numbering priority), effectively placing the propyl group at position 5.

Scientific Insight: While the nitro group at position 4 remains constant, its resonance interaction with the ring nitrogen varies between tautomers. Accurate modeling requires calculating the Boltzmann distribution of these forms, as the "minor" tautomer may be the reactive species in specific solvent environments.

Tautomeric Equilibrium Workflow

The following diagram illustrates the computational decision tree for resolving this equilibrium.

Tautomer_Workflow Start Input Structure 4-nitro-3-propyl-1H-pyrazole Taut_Gen Generate Tautomers (1H-3-propyl vs 1H-5-propyl) Start->Taut_Gen Opt_Gas Gas Phase Optimization B3LYP/6-311++G(d,p) Taut_Gen->Opt_Gas Opt_Solv Solvation (PCM/SMD) Water/Ethanol/DMSO Opt_Gas->Opt_Solv Re-optimize Freq Frequency Calc (Check Imaginary Freqs) Opt_Solv->Freq Energy Calculate u0394G & u0394E (Zero Point Corrected) Freq->Energy If NImag=0 Boltz Boltzmann Distribution % Population at 298K Energy->Boltz

Figure 1: Computational workflow for determining the dominant tautomer and thermodynamic stability.

Computational Methodology (The Protocol)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol utilizes the B3LYP hybrid functional. While newer functionals (e.g.,


B97X-D) exist, B3LYP remains the industry standard for nitrogen heterocycles, allowing for direct comparison with decades of literature data.
3.1. Level of Theory[1][2][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Provides a balanced description of ground-state geometries and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[2][4][5][6]

    • Diffuse functions (++): Critical for the nitro group (lone pairs on oxygen) and the anionic character of potential deprotonated transition states.

    • Polarization functions (d,p): Essential for describing the hybridization of the pyrazole nitrogen atoms.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Target Solvents: DMSO (for NMR comparison), Methanol (common synthesis solvent), Water (biological relevance).

3.2. Step-by-Step Execution Guide

This protocol presumes the use of software packages like Gaussian 16 or ORCA.

Step 1: Geometry Optimization & Frequency Analysis

Run this for both tautomers. Gaussian Route Section:

opt freq b3lyp/6-311++g(d,p) scrf=(solvent=methanol) int=ultrafine

Expert Note: The int=ultrafine grid is mandatory for molecules with nitro groups to avoid imaginary frequencies associated with the rotation of the


 group, which are often numerical artifacts.
Step 2: Confirmation of Minima

Check the output for imaginary frequencies (NImag).

  • NImag = 0: True local minimum (Stable isomer).

  • NImag = 1: Transition state (Incorrect for ground state study).

Step 3: Thermochemistry Extraction

Extract the Sum of electronic and thermal Free Energies (


) .
Calculate 

between Tautomer A and Tautomer B:

Step 4: Reactivity Descriptors (HOMO-LUMO)

Perform a single-point energy calculation if further refinement is needed, or use the optimized wavefunction. Gaussian Route Section:

pop=full b3lyp/6-311++g(d,p) scrf=(solvent=methanol)

Predicted Properties & Data Interpretation
4.1. Electronic Structure (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyrazole ring and the propyl chain (

    
    -donor character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the Nitro group (

    
    ) and the adjacent ring carbons (
    
    
    
    -acceptor character).

Relevance: A smaller HOMO-LUMO gap indicates higher chemical reactivity (softer molecule), making it more susceptible to electrophilic substitution or reduction (e.g., reducing


 to 

).
PropertyDescriptionTypical Value (eV)Significance

Ionization Potential-6.5 to -7.5Oxidation susceptibility

Electron Affinity-2.0 to -3.0Reduction potential (Nitro group)
Gap (

)
Chemical Hardness4.0 - 5.0Kinetic stability
4.2. Molecular Electrostatic Potential (MEP)

The MEP map is vital for predicting non-covalent interactions (docking).

  • Red Regions (Negative Potential): Localized over the Nitro oxygens and the Pyridine-like Nitrogen (

    
     in 3-propyl tautomer). These are H-bond acceptors.
    
  • Blue Regions (Positive Potential): Localized over the Pyrrole-like Nitrogen proton (

    
    ) and the propyl chain protons. These are H-bond donors.
    
4.3. Vibrational Fingerprinting (IR/Raman)

To validate synthesis, compare experimental FTIR with scaled calculated frequencies.

ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~3650~3530MediumPyrazole N-H stretch

~1600~1550StrongAsymmetric Nitro stretch

~1520~1470MediumRing stretch

~1380~1335StrongSymmetric Nitro stretch

Note: The Nitro group stretches are the most diagnostic peaks. If the nitro group is reduced or engaged in strong H-bonding, these shifts will be significant.

References
  • Gaussian 16 User Reference. Gaussian, Inc. Wallingford, CT. Available at: [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland), 24(24). [Link]

  • PubChem Compound Summary: 4-Nitro-1H-pyrazole-3-carboxylic acid. (Analogous structure for property benchmarking). National Center for Biotechnology Information.[Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]

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Protocols & Analytical Methods

Method

4-nitro-3-propyl-1H-pyrazole as an intermediate for pharmaceutical synthesis

Application Note: 4-Nitro-3-Propyl-1H-Pyrazole as a Pharmaceutical Intermediate Abstract This technical guide details the synthesis, handling, and application of 4-nitro-3-propyl-1H-pyrazole (CAS 1007069-60-4), a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitro-3-Propyl-1H-Pyrazole as a Pharmaceutical Intermediate

Abstract

This technical guide details the synthesis, handling, and application of 4-nitro-3-propyl-1H-pyrazole (CAS 1007069-60-4), a critical heterocyclic scaffold in medicinal chemistry.[1] While best known as the decarboxylated core of the Sildenafil (Viagra) pharmacophore, this compound serves as a versatile building block for kinase inhibitors and high-energy density materials (HEDMs).[1] This document provides a validated protocol for its synthesis via regioselective nitration, outlines downstream functionalization (reduction and N-alkylation), and analyzes its role in structure-activity relationship (SAR) studies for PDE5 inhibitors.[1]

Introduction: The Pyrazole Pharmacophore

The pyrazole ring is a "privileged structure" in drug discovery due to its ability to act as both a hydrogen bond donor and acceptor.[1] The 4-nitro-3-propyl-1H-pyrazole moiety is particularly valuable because:

  • 3-Propyl Group: Provides essential lipophilic bulk, filling hydrophobic pockets in enzymes (e.g., the PDE5 catalytic site).[1]

  • 4-Nitro Group: Acts as a masked amino group.[1] Upon reduction, the resulting 4-aminopyrazole is a potent nucleophile for amide coupling, urea formation, or cyclization to fused systems (e.g., pyrazolo[4,3-d]pyrimidines).[1]

  • 1H-NH: Offers a site for N-alkylation to tune solubility and pharmacokinetic properties.[1]

Note on Identity:

  • Target Molecule: 4-Nitro-3-propyl-1H-pyrazole (CAS 1007069-60-4).[1][2]

  • Related Sildenafil Intermediate: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6).[1][3]

  • Distinction: The target molecule is the "stripped-down" core, often used when the C5-carboxylate is unnecessary or when exploring novel binding modes.[1]

Core Protocol: Synthesis of 4-Nitro-3-Propyl-1H-Pyrazole

This protocol utilizes a two-step sequence: (1) Formation of the pyrazole ring from an enaminone precursor, followed by (2) Electrophilic aromatic substitution (nitration).

Step 1: Synthesis of 3-Propyl-1H-Pyrazole

Mechanism: Condensation of hydrazine with an


-unsaturated ketone equivalent.[1]
  • Reagents:

    • 1-(Dimethylamino)hex-1-en-3-one (Precursor A)[1]

    • Hydrazine hydrate (64% or 80%)

    • Ethanol (Solvent)

  • Procedure:

    • Dissolve Precursor A (10.0 g, 70.8 mmol) in Ethanol (100 mL).

    • Cool to 0°C. Add Hydrazine hydrate (4.0 mL, 80 mmol) dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and reflux for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Concentrate in vacuo.[1] The residue is usually a yellow oil that solidifies upon standing.

    • Purification: Vacuum distillation or flash chromatography (SiO2, pure EtOAc).

    • Yield: ~85-90% of 3-propyl-1H-pyrazole (CAS 14526-22-8).[1]

Step 2: Regioselective Nitration

Mechanism: Electrophilic aromatic substitution.[1] The pyrazole ring is electron-rich; the C4 position is the most nucleophilic site.[1]

  • Reagents:

    • 3-Propyl-1H-pyrazole (from Step 1)[1][4]

    • Fuming Nitric Acid (HNO3, >90%)

    • Concentrated Sulfuric Acid (H2SO4)

  • Safety Warning: Nitration is exothermic. Nitropyrazoles are potential energetic materials.[1][5][6][7][8][9] Perform behind a blast shield.[1]

  • Procedure:

    • Prepare "Mixed Acid": Carefully add Fuming HNO3 (4.5 mL) to Conc. H2SO4 (15 mL) at 0°C. Stir for 15 min.

    • Dissolve 3-Propyl-1H-pyrazole (5.0 g, 45 mmol) in Conc. H2SO4 (10 mL). Keep at 0°C.

    • Addition: Add the pyrazole solution dropwise to the Mixed Acid at 0–5°C. Do not allow temp to exceed 10°C.

    • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT and stir for 3 hours.

    • Heated Phase (Optional): If TLC shows starting material, heat to 50°C for 1 hour. (The propyl group activates the ring, so mild conditions usually suffice).[1]

    • Quench: Pour the reaction mixture onto 200 g of crushed ice/water. Stir vigorously. The product should precipitate as a white/pale yellow solid.

    • Workup: Filter the solid. Wash with cold water until pH is neutral.

    • Recrystallization: Ethanol/Water (9:1).

    • Yield: ~70-80%.

    • Characterization: 1H NMR (DMSO-d6) shows loss of C4-H and downfield shift of propyl signals.[1]

Functionalization & Downstream Chemistry

Once the core scaffold is synthesized, it acts as a divergence point for drug synthesis.[1]

A. Reduction to 4-Amino-3-Propyl-1H-Pyrazole

The nitro group must be reduced to an amine to allow for amide coupling (e.g., attaching the pyrimidine ring in Sildenafil analogs).[1]

  • Method A (Catalytic Hydrogenation): H2 (50 psi), 10% Pd/C, MeOH, RT, 4h. Cleanest method.

  • Method B (Chemical Reduction): Fe powder, NH4Cl, EtOH/H2O, Reflux.[1] Cheaper, robust.[1]

B. Regioselective N-Alkylation

Alkylation of 4-nitro-3-propyl-1H-pyrazole can occur at N1 or N2.[1]

  • Reaction: MeI, K2CO3, Acetone or DMF.[1][5]

  • Selectivity:

    • N1-Alkylation (Major): Favored by sterics (distal to propyl) and thermodynamics. Product: 1-Methyl-4-nitro-3-propylpyrazole.[1][3][4][10][11]

    • N2-Alkylation (Minor): Product: 1-Methyl-4-nitro-5-propylpyrazole (Sterically crowded by propyl group).[1]

  • Note: In Sildenafil synthesis, the specific isomer required is the 1-methyl-3-propyl (N1-methylated relative to propyl at C3).[1]

Visual Workflows

Diagram 1: Synthesis Pathway

This diagram illustrates the conversion of the enaminone precursor to the final functionalized amine.

SynthesisPath Precursor 1-(Dimethylamino) hex-1-en-3-one Pyrazole 3-Propyl-1H-pyrazole (CAS 14526-22-8) Precursor->Pyrazole Hydrazine hydrate EtOH, Reflux Nitro 4-Nitro-3-propyl-1H-pyrazole (CAS 1007069-60-4) Pyrazole->Nitro HNO3 / H2SO4 Nitration (0°C) Amine 4-Amino-3-propyl-1H-pyrazole (Nucleophile) Nitro->Amine H2, Pd/C or Fe/NH4Cl

Caption: Step-wise synthesis of the 4-amino-3-propyl-pyrazole scaffold from acyclic precursors.

Diagram 2: Pharmaceutical Relevance (Sildenafil Analog)

This diagram shows how the title compound relates to the Sildenafil synthesis pathway.[1]

SildenafilRel cluster_Pharma Sildenafil (Viagra) Pathway Target 4-Nitro-3-propyl-1H-pyrazole (Title Compound) Intermediate 1-Methyl-4-nitro-3-propyl- pyrazole-5-carboxylic acid Target->Intermediate Functionalization: 1. N-Methylation 2. C5-Carboxylation (Usually done via different precursor) Drug Sildenafil (PDE5 Inhibitor) Intermediate->Drug 1. Reduction (-NO2 -> -NH2) 2. Cyclization w/ Benzoyl Chloride 3. Sulfonylation

Caption: The title compound represents the core pharmacophore; industrial Sildenafil synthesis typically installs the C5-carboxylate earlier in the sequence.[1]

Safety & Handling Data

ParameterSpecificationNotes
Physical State Pale Yellow/White Solid
Melting Point 141–143 °C (Amide deriv.)[1][12]Pure nitro compound may vary; check DSC.
Hazards Energetic / Explosive Nitropyrazoles are high-energy materials.[1] Avoid shock/friction.[1]
Storage 2–8°C, Inert AtmosphereHygroscopic. Keep away from reducing agents.
Solubility DMSO, Methanol, EtOAcPoor water solubility.

Critical Safety Note: Polynitrated pyrazoles are researched as explosives (HEDMs). While the mono-nitro propyl derivative is more stable, it should still be treated as a potentially energetic material.[1] Do not scale up (>10g) without Differential Scanning Calorimetry (DSC) testing to determine decomposition onset.

References

  • Pfizer Inc. "Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof."[1] European Patent EP0463756, 1991 .[1]

  • Dunn, P. J. "Synthesis of Sildenafil."[1] Organic Process Research & Development, 2005 , 9(1), 88–97.[1] (Describes the industrial route via the carboxylated intermediate).

  • Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH, 2nd Ed., 1999 .[1] (General methods for pyrazole nitration).

  • Zhang, J., et al. "Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."[1] Materials, 2019 , 12(1), 144.[1] (Safety and energetic properties of nitropyrazoles).

  • Bell, A. S., et al. "Sildenafil (Viagra), a potent and selective inhibitor of type 5 cGMP phosphodiesterase."[1] Bioorganic & Medicinal Chemistry Letters, 1996 , 6(15), 1819-1824.[1]

Sources

Application

Cell-based assays for evaluating the cytotoxicity of 4-nitro-3-propyl-1H-pyrazole

Abstract & Introduction 4-nitro-3-propyl-1H-pyrazole is a functionalized heterocyclic scaffold often utilized as a key intermediate in the synthesis of pharmaceutical agents, including phosphodiesterase type 5 (PDE5) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-nitro-3-propyl-1H-pyrazole is a functionalized heterocyclic scaffold often utilized as a key intermediate in the synthesis of pharmaceutical agents, including phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogs) and various antimicrobial candidates.[1][2][3] While the pyrazole core is a "privileged structure" in medicinal chemistry, the presence of the nitro group (-NO2) at the 4-position introduces specific toxicological considerations. Nitro-heterocycles can undergo enzymatic reduction within the cell, potentially generating reactive nitro-radical anions that induce oxidative stress and DNA damage.

This application note provides a rigorous, self-validating workflow for evaluating the cytotoxicity of 4-nitro-3-propyl-1H-pyrazole. Unlike standard protocols, this guide addresses the specific interference risks posed by nitro compounds in tetrazolium-based assays (MTT) and prioritizes multi-parametric analysis to distinguish between general necrosis and mechanism-specific apoptosis.

Compound Preparation & Handling

Physicochemical Properties & Solubility
  • Molecular Weight: ~155.15 g/mol

  • Appearance: Typically a pale yellow to off-white solid.

  • Solubility Profile: Hydrophobic. Poorly soluble in water; soluble in organic solvents (DMSO, Ethanol).

Stock Solution Protocol

To ensure reproducibility, correct solubilization is critical. Incomplete dissolution leads to micro-precipitation in the cell culture well, causing false toxicity spikes (physical damage to cells) or false viability (scattering of light in optical assays).

  • Solvent Choice: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.2 µm).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 15.5 mg of compound and dissolve in 1.0 mL of DMSO. Vortex for 1 minute.

    • Visual Check: Inspect against light.[4] If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive due to nitro group) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Experimental Workflow Logic

The following diagram illustrates the critical decision points in the assay workflow, specifically designed to bypass artifacts common to nitro-aromatic compounds.

G Start Compound Stock (100 mM DMSO) Dilution Serial Dilution in Media (Max 0.5% DMSO) Start->Dilution Treatment Incubation (24h - 72h) Dilution->Treatment Cells Cell Seeding (HepG2 / HeLa / HFF-1) Cells->Treatment Decision Select Primary Assay Treatment->Decision LDH Secondary: LDH Release (Membrane Integrity) Treatment->LDH Multiplex MTT MTT Assay (Tetrazolium Reduction) Decision->MTT Standard Resazurin Resazurin/ATP Assay (Preferred for Nitro) Decision->Resazurin High Accuracy Interference WARNING: Nitro-Reductive Interference Check MTT->Interference Mandatory Control Analysis Data Analysis (IC50 & Selectivity Index) Interference->Analysis If Clean Resazurin->Analysis LDH->Analysis

Caption: Workflow for nitro-pyrazole cytotoxicity screening emphasizing the bypass of tetrazolium interference.

Primary Viability Assay Protocols

The "Nitro Interference" Problem

Expert Insight: Nitro compounds can be reduced directly by chemical means or by extracellular enzymes, converting yellow MTT tetrazolium to purple formazan independent of cell viability. This leads to false negatives (toxicity is masked by artificial signal).

  • Recommendation: Use Resazurin (Alamar Blue) or ATP-based luminescence (CellTiter-Glo) as the primary screen. If MTT must be used, you must include a cell-free control.

Protocol A: Resazurin Reduction Assay (Preferred)

This assay monitors the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. It is less susceptible to direct chemical reduction by nitro-pyrazoles than tetrazolium salts.

Materials:

  • Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

  • Target Cells (e.g., HepG2 for metabolic toxicity, HFF-1 for fibroblast selectivity).

Step-by-Step:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound (0.1 µM to 100 µM, semi-log dilution).

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: 10 µM Doxorubicin or 1% Triton X-100.

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.

  • Reagent Addition: Add 20 µL of Resazurin stock to each well.

  • Development: Incubate for 2–4 hours.

  • Measurement: Read Fluorescence (Ex: 560 nm / Em: 590 nm).

Protocol B: MTT Assay (With Mandatory Interference Control)

If using MTT, you must validate that the compound does not generate signal in the absence of cells.

Step-by-Step:

  • Plate Setup: Prepare two sets of wells:

    • Set A (Cells): Cells + Media + Compound.

    • Set B (Blank): No Cells (Media only) + Compound.

  • Treatment: Incubate as described above.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4 hours.

  • Solubilization: Aspirate media (carefully) and add 100 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm.

  • Correction:

    
    .
    
    • Note: If Set B shows significant color change compared to media alone, the assay is invalid for this compound. Switch to Protocol A.

Secondary Assay: Membrane Integrity (LDH)

To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/lysis), measure Lactate Dehydrogenase (LDH) leakage.

  • Supernatant Collection: After treatment (from Protocol 4.2), transfer 50 µL of culture supernatant to a new clear plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium + Diaphorase + Lactate).

  • Incubation: 30 minutes at Room Temperature (protected from light).

  • Stop: Add Stop Solution (1M Acetic Acid or HCl).

  • Read: Absorbance at 490 nm.

  • Calculation:

    
    
    

Mechanistic Insight: ROS Generation

Since the compound contains a nitro group (-NO2), it may act as a radiosensitizer or oxidative stressor.

Protocol:

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Staining: Wash treated cells with PBS. Incubate with 10 µM DCFDA in phenol-red-free media for 30 mins.

  • Wash: Remove DCFDA solution (to prevent extracellular hydrolysis).

  • Read: Fluorescence (Ex: 485 nm / Em: 535 nm) immediately.

  • Interpretation: An increase in fluorescence relative to control indicates intracellular ROS generation, suggesting the nitro group is undergoing redox cycling.

Data Presentation & Analysis

Summary Table Template

Report your findings using the following structure to ensure comparability.

ParameterAssay TypeCell LineIC50 (µM)R² ValueComment
Metabolic Viability ResazurinHepG2[Value]>0.95Liver toxicity indicator
Metabolic Viability ResazurinHFF-1[Value]>0.95Normal fibroblast (Selectivity)
Membrane Lysis LDH ReleaseHepG2[Value]N/ANecrotic threshold
Oxidative Stress DCFDAHepG2[Fold Change]N/AROS mechanism check
Selectivity Index (SI) Calculation

To determine therapeutic potential, calculate the SI:



  • SI > 10: Potentially safe/selective.

  • SI < 2: General toxin.

References

  • Kalra, S. et al. (2023). "Synthesis and biological evaluation of novel pyrazole derivatives as anti-cancer agents." European Journal of Medicinal Chemistry. Link

  • Stockert, J. C. et al. (2018). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and staining properties." Acta Histochemica. Link

  • Kovacic, P. & Somanathan, R. (2014). "Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action." Journal of Applied Toxicology. Link

  • Riss, T. L. et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • PubChem Compound Summary. (2023). "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Related Structure)." National Library of Medicine. Link

Sources

Method

Application Note: Antimicrobial Screening &amp; Characterization of 4-nitro-3-propyl-1H-pyrazole

Executive Summary & Chemical Context This guide details the technical protocols for evaluating the antimicrobial potential of 4-nitro-3-propyl-1H-pyrazole (NPP). This molecule belongs to a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the technical protocols for evaluating the antimicrobial potential of 4-nitro-3-propyl-1H-pyrazole (NPP). This molecule belongs to a privileged scaffold in medicinal chemistry; the pyrazole ring serves as a hydrogen-bond donor/acceptor, while the 4-nitro group provides electron-withdrawing character often associated with biological activity (e.g., enzyme inhibition). Crucially, the 3-propyl chain introduces lipophilicity, potentially facilitating membrane permeation but complicating aqueous solubility.

Key Challenges addressed in this guide:

  • Solubility: The propyl and nitro groups render the molecule hydrophobic. Improper stock preparation will lead to precipitation in aqueous media, causing false negatives (compound unavailable) or false positives (precipitate mimics bacterial turbidity).

  • Readout Interference: Nitro-aromatic compounds can be yellow/orange. We utilize a Resazurin-based (Alamar Blue) readout to decouple colorimetric interference from bacterial viability.

Pre-Assay Preparation: Solubility & Stock Management

Objective: Create a stable, homogeneous stock solution that does not crash out when introduced to Mueller-Hinton Broth (MHB).

Physicochemical Considerations[1]
  • Molecular Weight: ~155.15 g/mol

  • LogP (Estimated): ~1.6 (Moderately Lipophilic)

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO). Avoid Ethanol (evaporation alters concentration) or water (poor solubility).

Stock Solution Protocol
  • Weighing: Weigh 10 mg of dry 4-nitro-3-propyl-1H-pyrazole powder into a sterile glass vial (avoid plastic if long-term storage is intended, though polypropylene is acceptable for short-term).

  • Dissolution: Add 1.0 mL of sterile 100% DMSO to achieve a 10 mg/mL (approx. 64 mM) Master Stock.

  • Vortexing: Vortex vigorously for 30 seconds. Inspect visually. If particles remain, sonicate at 40 kHz for 5 minutes.

  • Sterility: Do not filter sterilize the DMSO stock (filters may bind the drug). Sterility is maintained by the solvent's nature and aseptic handling.

Self-Validating Check:

The "Crash" Test: Before the assay, pipette 5 µL of Master Stock into 1 mL of Mueller-Hinton Broth. Vortex.

  • Clear Solution: Proceed.

  • Cloudy/Precipitate: You must lower the stock concentration or increase the DMSO percentage (limit final assay DMSO to <1% v/v).

Primary Screen: Resazurin-Modified Broth Microdilution (MIC)

Rationale: Standard turbidity (OD600) readings are risky due to potential compound precipitation. Resazurin (blue) is reduced to Resorufin (pink/fluorescent) only by metabolically active bacteria, providing a definitive "Live/Dead" signal.

Materials
  • Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922) recommended for broad-spectrum profiling.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Experimental Workflow

The following diagram illustrates the plate setup and logic flow.

MIC_Workflow Stock Master Stock (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (18-24h @ 37°C) Inoculation->Incubation Dye Add Resazurin (Incubate 1-4h) Incubation->Dye Readout Readout (Fluor/Color) Dye->Readout

Figure 1: Step-by-step workflow for the Resazurin-modified MIC assay.

Detailed Protocol
  • Plate Prep: Dispense 50 µL of CAMHB into columns 2–12 of a 96-well flat-bottom plate.

  • Compound Addition: Add 100 µL of 2x working solution (e.g., 256 µg/mL) to Column 1.

  • Serial Dilution: Transfer 50 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 50 µL.

    • Result: 2-fold dilution series (e.g., 128 to 0.25 µg/mL).

    • Column 11 (Growth Control): Bacteria + Media + DMSO (no drug).

    • Column 12 (Sterility Control): Media + Drug (highest conc.) + No Bacteria .[1]

  • Inoculum: Dilute overnight bacterial culture to achieve 1x10^6 CFU/mL. Add 50 µL to wells in Columns 1–11.

    • Final Assay Volume: 100 µL.

    • Final Bacterial Conc: 5x10^5 CFU/mL.

  • Incubation: 37°C for 18–20 hours (aerobic).

  • Development: Add 20 µL of Resazurin solution to all wells. Incubate for 1–4 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Active metabolism).

Data Interpretation: The MIC is the lowest concentration well that remains Blue .[2]

Secondary Screen: Minimum Bactericidal Concentration (MBC)

Rationale: To determine if 4-nitro-3-propyl-1H-pyrazole is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Sampling: Identify the MIC well and the two wells above the MIC (higher concentrations).

  • Plating: Pipette 10 µL from these wells onto nutrient agar plates (MHA).

  • Incubation: Incubate agar plates at 37°C for 24 hours.

  • Criteria:

    • MBC: The concentration showing ≥99.9% reduction in CFU compared to the initial inoculum.

    • Tolerance: If MBC >> MIC (e.g., >4-fold difference), the compound is bacteriostatic.

Mechanistic Insight: Membrane Permeabilization

Rationale: The propyl chain of the title compound suggests membrane interaction. This assay uses SYTOX Green , a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes.

Protocol
  • Preparation: Wash S. aureus cells in PBS and resuspend to OD600 = 0.5.

  • Dye Loading: Add SYTOX Green (final conc. 5 µM) to the suspension. Incubate 15 min in dark.

  • Treatment: Add 4-nitro-3-propyl-1H-pyrazole at 2x and 4x MIC concentrations.

    • Positive Control:[1] Nisin (10 µg/mL) or 70% Ethanol.

    • Negative Control: DMSO vehicle.

  • Measurement: Monitor fluorescence (Ex 504 nm / Em 523 nm) over 60 minutes.

Interpretation: A rapid increase in fluorescence indicates membrane depolarization and pore formation, a common mechanism for lipophilic nitro-heterocycles.

Data Presentation & Reporting

Generate the following tables for your lab notebook or report.

Table 1: Screening Results (Template)

StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPhenotype
S. aureus ATCC 29213Positive[Value][Value][Calc][Static/Cidal]
E. coli ATCC 25922Negative[Value][Value][Calc][Static/Cidal]
P. aeruginosa ATCC 27853Negative[Value][Value][Calc][Static/Cidal]

Table 2: Solubility Validation

SolventConc.[2][3] (mg/mL)Visual AppearanceCrash Test (in Media)
DMSO10.0Clear, YellowClear (Pass)
Water1.0PrecipitateN/A

Decision Logic for Hit Progression

Use this logic tree to determine if the compound is worth further medicinal chemistry optimization.

Decision_Tree Start MIC Result Check1 MIC < 10 µg/mL? Start->Check1 ToxCheck Cytotoxicity Screen (Mammalian Cells) Check1->ToxCheck Yes Discard Discard / Optimize (Inactive) Check1->Discard No MoA Mechanism of Action (Membrane vs. Metabolic) ToxCheck->MoA Low Tox ToxCheck->Discard High Tox Lead Lead Candidate MoA->Lead Defined Target

Figure 2: Decision logic for progressing 4-nitro-3-propyl-1H-pyrazole from screen to lead.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] CLSI.[3][5][6][7] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Bekhit, A. A., et al. (2015). Pyrazole derivatives as promising antibacterial agents.[8][9] European Journal of Medicinal Chemistry, 94, 389-408. (Contextual grounding for pyrazole pharmacophore). [Link]

  • Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX Green nucleic acid stain. Applied and Environmental Microbiology, 63(6), 2421–2431. [Link]

Sources

Application

Application Notes &amp; Protocols: Experimental Design for Testing the Anti-inflammatory Properties of Pyrazoles

Introduction Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Pyrazole derivatives have emerged as a significant class of heterocyclic compounds with potent anti-inflammatory activities.[1][2] Their therapeutic efficacy is often attributed to the inhibition of key inflammatory mediators. The renowned anti-inflammatory drug celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, features a pyrazole core, underscoring the therapeutic potential of this scaffold.[3] This document provides a comprehensive guide for researchers to design and execute robust experimental workflows to evaluate the anti-inflammatory properties of novel pyrazole compounds.

Mechanistic Insights: The Rationale Behind the Assays

The anti-inflammatory action of pyrazole derivatives is frequently linked to their ability to modulate specific signaling pathways.[4] A well-designed experimental plan should therefore aim to probe these mechanisms. The primary targets include:

  • Cyclooxygenase (COX) Inhibition: COX enzymes, particularly the inducible isoform COX-2, are central to the synthesis of prostaglandins, which are potent pro-inflammatory mediators.[3][5] Many pyrazole compounds exert their effects by selectively inhibiting COX-2.[3]

  • Modulation of Pro-inflammatory Cytokines: Pyrazoles can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

  • Inhibition of NF-κB and MAPK Signaling Pathways: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[6][7][8] The Mitogen-Activated Protein Kinase (MAPK) signaling cascade also plays a crucial role in mediating inflammatory responses.[9][10][11] Pyrazole derivatives have been shown to interfere with these pathways, thereby reducing the inflammatory cascade.[3]

A tiered approach, beginning with in vitro assays and progressing to in vivo models, provides a systematic and resource-efficient strategy for evaluating novel pyrazole candidates.[12][13]

Section 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays offer a controlled environment for initial screening and mechanistic studies, providing cost-effective and rapid evaluation of a compound's potential.[14]

Primary Screening: COX-2 Inhibition Assay

The initial assessment of a pyrazole compound's anti-inflammatory potential often begins with its ability to inhibit COX-2.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [5][15]

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Ampliflu Red)

  • Arachidonic Acid (substrate)

  • Hematin (cofactor)

  • Test pyrazole compounds and a reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dissolve test compounds and celecoxib in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 80 µL of COX Assay Buffer

    • 10 µL of the test compound at various concentrations (or vehicle for control wells).

    • 10 µL of COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to each well to initiate the reaction.

  • Signal Detection: Immediately begin reading the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation:

CompoundCOX-2 IC50 (µM)
Pyrazole-A0.5
Pyrazole-B2.1
Pyrazole-C>50
Celecoxib0.04
Secondary Screening: Cellular Assays

Cell-based assays provide a more biologically relevant context to assess the anti-inflammatory effects of the compounds.

1.2.1. Quantification of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.

Protocol: Measurement of TNF-α and IL-6 by ELISA

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Test pyrazole compounds

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition of cytokine production for each compound concentration.

Data Presentation:

Compound (10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Pyrazole-A7582
Pyrazole-B5261
Pyrazole-C1015
Dexamethasone (1 µM)9095

1.2.2. Investigation of NF-κB and MAPK Signaling Pathways

Western blotting can be used to assess the effect of pyrazole compounds on the activation of key proteins in the NF-κB and MAPK pathways.

Protocol: Western Blot Analysis of p-p65 and p-p38

Materials:

  • RAW 264.7 cells

  • LPS

  • Test pyrazole compounds

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates p38 p38 MAPK TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 MKK3_6->p38 DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription LPS LPS LPS->TLR4 Pyrazole Pyrazole Compound Pyrazole->IKK Pyrazole->p38

Caption: Pyrazole compounds can inhibit inflammation by blocking the NF-κB and p38 MAPK pathways.

Section 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the efficacy of a drug candidate in a whole-organism context, considering factors like bioavailability and metabolism.[12][16]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening anti-inflammatory drugs.[17][18][19]

Protocol: Rat Paw Edema Assay [17][20]

Animals: Male Wistar rats (180-220 g)

Materials:

  • 1% Carrageenan solution in sterile saline

  • Test pyrazole compounds

  • Reference drug (e.g., Indomethacin)

  • Plebthysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17][20]

  • Edema Measurement: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection.[20]

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)Edema Inhibition (%)
Vehicle-0.85 ± 0.06-
Pyrazole-A100.42 ± 0.0450.6
Pyrazole-A300.25 ± 0.0370.6
Indomethacin100.30 ± 0.0564.7
p < 0.05 compared to vehicle control
Systemic Inflammation Model: LPS-Induced Endotoxemia

This model mimics systemic inflammation and allows for the evaluation of a compound's effect on circulating inflammatory mediators.[21][22][23]

Protocol: Mouse Model of LPS-Induced Inflammation [24][25]

Animals: Male C57BL/6 mice (8-10 weeks old)

Materials:

  • LPS from E. coli

  • Test pyrazole compounds

  • Anesthesia

  • Blood collection supplies

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Grouping: Divide mice into groups (n=8) as described for the paw edema model.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • LPS Challenge: One hour after drug administration, inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Blood Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA.

  • Data Analysis: Compare the serum cytokine levels in the treated groups to the vehicle control group. Calculate the percentage reduction in cytokine levels.

Visualization of Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation COX2_Assay COX-2 Inhibition Assay Cell_Assay Cell-Based Assays (Cytokines, Western Blot) COX2_Assay->Cell_Assay Active Compounds Paw_Edema Carrageenan-Induced Paw Edema Cell_Assay->Paw_Edema LPS_Model LPS-Induced Systemic Inflammation Paw_Edema->LPS_Model Efficacious Compounds Lead Lead Candidate Identification LPS_Model->Lead Start Novel Pyrazole Compounds Start->COX2_Assay

Caption: A tiered experimental workflow for evaluating the anti-inflammatory properties of pyrazole compounds.

This guide provides a robust framework for the preclinical evaluation of pyrazole derivatives as potential anti-inflammatory agents. By employing a combination of in vitro and in vivo models, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further development. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear communication of results within the drug discovery and development community.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Cloud.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved February 4, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences. Retrieved February 4, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). INNOSC Theranostics and Pharmacological Sciences. Retrieved February 4, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 4, 2026, from [Link]

  • NF-κB signaling in inflammation. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved February 4, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie. Retrieved February 4, 2026, from [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 4, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved February 4, 2026, from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved February 4, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 4, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed. Retrieved February 4, 2026, from [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. (2023, June 7). Frontiers in Behavioral Neuroscience. Retrieved February 4, 2026, from [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers in Immunology. Retrieved February 4, 2026, from [Link]

  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. (2024, May 7). MDPI. Retrieved February 4, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved February 4, 2026, from [Link]

  • LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. Retrieved February 4, 2026, from [Link]

  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2018, February 1). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse. Retrieved February 4, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved February 4, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the nitration of 3-propyl-1H-pyrazole

Status: Operational Ticket ID: NIT-3P-PYR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization, Safety, and Troubleshooting for the Synthesis of 4-Nitro-3-propyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NIT-3P-PYR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization, Safety, and Troubleshooting for the Synthesis of 4-Nitro-3-propyl-1H-pyrazole

Executive Summary

Welcome to the technical support portal. You are likely attempting to synthesize 4-nitro-3-propyl-1H-pyrazole via electrophilic aromatic substitution. This transformation is deceptively simple. While pyrazoles are electron-rich, the reaction environment (strong acid) protonates the pyrazole nitrogen (


), generating a pyrazolium species that is highly deactivated toward electrophilic attack.

This guide addresses the three most common support tickets we receive:

  • Low Yields: Due to pyrazolium deactivation.

  • Regioselectivity Issues: Confusion regarding N-nitration vs. C-nitration.

  • Safety Events: Runaway exotherms during scale-up.

Module 1: Critical Safety Protocol (The "Red Zone")

WARNING: The nitration of alkyl-pyrazoles carries specific hazards distinct from standard benzene nitration.

Hazard CategorySpecific RiskMitigation Strategy
Thermal Runaway The propyl group is an activator, but the initial protonation is exothermic (

). Subsequent nitration is also exothermic.
Cryogenic Addition: Add nitrating agents at 0°C to -10°C. Monitor internal temp, not just bath temp.
Unstable Intermediates Under anhydrous conditions (e.g.,

), 1-nitro-3-propylpyrazole (N-nitro) forms first. This species is energetic and potentially explosive if distilled or overheated rapidly.
Controlled Rearrangement: If using the anhydride route, heat slowly to induce the "cinemalic" rearrangement to the 4-nitro isomer. Do not isolate the N-nitro intermediate on large scale.
Gas Evolution Oxidative decomposition of the propyl side chain can occur if

, releasing

.
Strict Temp Limits: Maintain reaction

for mixed acid protocols.
Module 2: Reaction Workflows & Mechanism

To overcome the deactivation of the pyrazolium ion, you must choose between Brute Force (Mixed Acid) or Mechanistic Finesse (Rearrangement).

Workflow Logic Diagram

The following diagram illustrates the decision matrix for your synthesis.

NitrationWorkflow Start Start: 3-Propyl-1H-pyrazole Decision Select Method Start->Decision MethodA Method A: Mixed Acid (H2SO4 / HNO3) Decision->MethodA Standard Scale MethodB Method B: Anhydride Route (Ac2O / HNO3) Decision->MethodB High Yield / Lab Scale IntermedA Intermediate: Pyrazolium Ion (Deactivated Ring) MethodA->IntermedA Rapid Protonation IntermedB Intermediate: 1-Nitro-3-propylpyrazole (N-Nitro species) MethodB->IntermedB N-Nitration (Fast) ConditionA Requires High Temp (90-100°C) or Oleum IntermedA->ConditionA ConditionB Thermal Rearrangement (Kinetic -> Thermodynamic) IntermedB->ConditionB Heat Product Target: 4-Nitro-3-propyl-1H-pyrazole ConditionA->Product Slow Electrophilic Attack ConditionB->Product Migration to C4

Caption: Decision tree comparing the direct nitration pathway (Method A) versus the N-nitro rearrangement pathway (Method B).

Module 3: Detailed Protocols & Troubleshooting
Method A: Direct Nitration (Mixed Acid)

Best for: Industrial scale-up where acetic anhydride safety is a concern.

The Protocol:

  • Dissolve 3-propyl-1H-pyrazole in conc.

    
     at 0°C. (Exothermic!).
    
  • Add fuming

    
     (d=1.5) dropwise, keeping 
    
    
    
    .
  • Allow to warm to RT, then heat to 90–95°C for 3–6 hours.

  • Quench: Pour onto crushed ice. Neutralize with

    
     to pH 7–8.
    
  • Isolation: Filtration (if solid) or EtOAc extraction.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Yield < 40% Incomplete reaction due to pyrazolium deactivation.Switch to Oleum: Use 20% Oleum instead of conc.

to dehydrate the system and increase

.
No Precipitate on Quench Product is soluble in acidic water or formed an oil.pH Adjustment: Pyrazoles are amphoteric.[1] Ensure pH is exactly 7–8. If oil forms, extract with DCM, dry, and recrystallize from Ethanol/Water.
Red Fumes during Heating Oxidation of the propyl chain.Lower Temp: Do not exceed 100°C. Ensure the propyl group is not being attacked by radical species.
Method B: N-Nitration Rearrangement

Best for: High yields in laboratory settings.

The Mechanism: Reaction with acetyl nitrate (


) generates the 1-nitro  derivative. Upon heating, this nitro group migrates to the thermodynamically stable 4-position  (C-nitration).

The Protocol:

  • Generate acetyl nitrate in situ at 0°C (careful!).

  • Add substrate. Stir at 0°C for 1 hour (Forms N-nitro).

  • Allow to warm to RT, then gently reflux/heat to drive rearrangement.

  • Note: This method often yields cleaner product but requires handling potentially explosive acetyl nitrate.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does nitration occur at C4 and not C3 or C5? A: In the free base form, the pyrazole ring is electron-rich. The lone pair on N1 donates density. The C4 position is the most electron-rich carbon (similar to the beta-position in pyrrole), making it the preferred site for electrophilic attack. C3/C5 are adjacent to the electronegative nitrogens, which inductively withdraw density.

Q2: I see two spots on TLC. Is one the 5-nitro isomer? A: Unlikely. It is probable that you are seeing the N-nitro intermediate (kinetic product) and the C-nitro product (thermodynamic). If you quench too early, you will isolate the N-nitro species. Continue heating to drive the conversion to the 4-nitro product. Note: 3-propyl and 5-propyl pyrazole are tautomers. They lead to the same 4-nitro-3-propyl-1H-pyrazole product.

Q3: My product is a sticky oil. How do I solidify it? A: 4-Nitro-3-propyl-1H-pyrazole can have a low melting point compared to non-alkylated analogs.

  • Fix: Triturate the oil with cold hexanes or diethyl ether.

  • Fix: Recrystallize from a minimal amount of hot ethanol/water (1:1).

Q4: Can I use standard Nitric Acid (65%)? A: Generally, no. The water present in 65% acid competes with the pyrazole for the nitronium ion and shifts the equilibrium away from


. You need Fuming Nitric Acid (98%)  or a dehydrating agent (Sulfuric Acid/Acetic Anhydride).
References
  • Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 2nd Ed.; Pergamon: Oxford, 2000.
  • Larina, L. I.; Lopyrev, V. A. Nitroazoles: Synthesis, Structure and Applications; Springer: New York, 2009. (Specifics on N-nitro to C-nitro rearrangement).
  • National Institutes of Health (NIH) - PubChem.Compound Summary: 4-Nitro-3-propyl-1H-pyrazole.
  • Deng, X. ; Mani, N. S.[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry, 2008 , 73(6), 2412–2415. [Link] (Regioselectivity mechanisms).

Sources

Optimization

Enhancing the stability of 4-nitro-3-propyl-1H-pyrazole for in vitro assays

Status: Operational Ticket ID: #NP-PYR-STAB-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NP-PYR-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Enhancing Stability and Solubility for In Vitro Assays[1]

Executive Summary

Welcome to the technical support hub for 4-nitro-3-propyl-1H-pyrazole . Users frequently report "instability" with this compound, but root-cause analysis typically reveals solubility crashing (precipitation) or environmental degradation rather than intrinsic chemical breakdown.[1]

The presence of the nitro group (-NO₂) at position 4 and the propyl chain at position 3 creates a specific physicochemical profile:

  • Increased Lipophilicity: The propyl chain increases LogP, making the compound prone to precipitation in aqueous buffers.

  • Acidity (pKa shift): The nitro group is electron-withdrawing, increasing the acidity of the pyrazole NH proton. This makes solubility highly pH-dependent.[1]

  • Photolability: Nitro-aromatics are susceptible to photo-degradation.[1]

This guide provides self-validating protocols to ensure your data reflects true biological activity, not compound artifacts.

Module 1: Stock Solution Integrity (The Foundation)

The Problem: "My compound lost potency after 2 weeks in the freezer." The Cause: DMSO hygroscopicity. DMSO absorbs water from the air. 4-nitro-3-propyl-1H-pyrazole is hydrophobic; as water content in DMSO rises, the compound silently precipitates inside the tube at -20°C.[1]

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <0.005%). Do not use standard laboratory-grade DMSO that has been opened previously.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) for long-term storage, as hydrophobic compounds can leach into the plastic matrix.

  • Aliquoting: Never freeze-thaw the main stock. Prepare single-use aliquots (e.g., 20 µL) immediately after dissolution.

  • Storage: Store at -20°C or -80°C.

Validation Step: Before use, centrifuge the thawed aliquot at 13,000 x g for 5 minutes. If a pellet is visible, the stock is compromised.

Module 2: The "Crash Out" Phenomenon (Solubility vs. Stability)

The Problem: "The assay readout is erratic/noisy upon adding the compound." The Cause: Shock Precipitation . Direct dilution from 100% DMSO stock to 100% aqueous buffer creates a transient supersaturated state, causing the propyl-pyrazole to crash out as micro-crystals.

Protocol: The Intermediate Dilution Method (IDM)

Do not pipette 10 mM stock directly into the assay well. Use an intermediate solvent step.

Step-by-Step Workflow:

  • Stock: Start with 10 mM in 100% DMSO.

  • Intermediate Plate: Dilute compound into assay buffer containing 10% DMSO. This reduces the polarity shock.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate.

Target: Final Assay DMSO concentration should be ≤1% (or as tolerated by your protein).

DilutionWorkflow cluster_0 Safe Zone Stock 10 mM Stock (100% DMSO) Direct Direct Addition (High Risk) Stock->Direct Shock Dilution Inter Intermediate Step (Buffer + 10% DMSO) Stock->Inter Gradual Polarity Shift Precip PRECIPITATION (Data Artifacts) Direct->Precip Hydrophobic Crash Assay Final Assay Well (Buffer + 1% DMSO) Inter->Assay Final Transfer

Figure 1: The Intermediate Dilution Method prevents "shock precipitation" common with propyl-substituted pyrazoles.

Module 3: Chemical Stability & Environmental Factors

The Problem: "My IC50 shifts depending on the buffer pH." The Cause: The nitro group lowers the pKa of the pyrazole NH. At higher pH, the compound deprotonates, becoming anionic. This changes its binding affinity and solubility.

Critical Stability Factors
ParameterRisk LevelMechanismMitigation Strategy
Light High Nitro-aromatic photoreduction or rearrangement.[1]Use Amber Tubes or wrap plates in foil. Perform dilutions in low light.
pH Medium Deprotonation of Pyrazole NH (pKa shift).Maintain assay pH consistent (e.g., pH 7.4). Avoid pH > 8.0 unless necessary.
Plastic Medium Hydrophobic binding of Propyl chain to PS/PP.Use Low-Binding plates and tips.[1] Add 0.01% Triton X-100 or Tween-20 to buffer.[1]
Reductants Low Reduction of -NO₂ to -NH₂ (rare in buffer).[1]Avoid high concentrations of DTT (>1 mM) if long incubation is required. Use TCEP instead.
Troubleshooting FAQs

Q1: I see a fine precipitate in my assay wells after 30 minutes. Why? A: This is likely "kinetic solubility" failure. The compound dissolved initially but was thermodynamically unstable in the buffer.

  • Fix: Add a surfactant. Supplement your assay buffer with 0.01% Tween-20 or 0.005% Triton X-100 .[1] This stabilizes the hydrophobic propyl group in the aqueous phase.

Q2: Can I store the diluted compound (in buffer) overnight for use the next day? A: No. 4-nitro-3-propyl-1H-pyrazole is prone to hydrolytic instability or plastic adsorption when in aqueous solution at low concentrations.[1] Always prepare fresh dilutions immediately before the assay.

Q3: My compound is yellow. Is this normal? A: Yes. Nitro-pyrazoles are often pale yellow.[1] However, if the solution turns dark orange or brown , this indicates significant degradation (likely photodegradation) or contamination. Discard the stock.

Visualizing the Stability Pathway

Understanding the chemical stressors is vital for experimental design.

StabilityFactors cluster_stressors Environmental Stressors Compound 4-nitro-3-propyl-1H-pyrazole (Active State) Degradant1 Photodegradation Products Compound->Degradant1 Exposure > 4 hrs Ionized Deprotonated Anion (Altered Solubility/Binding) Compound->Ionized pKa Shift Loss Loss of Concentration (Adsorption) Compound->Loss Hydrophobic Binding Light UV/Vis Light Light->Compound HighPH High pH (>8.0) HighPH->Compound Plastic Standard Plasticware Plastic->Compound

Figure 2: Impact of environmental factors on compound integrity.[1] Light and pH are the primary variables to control.

References
  • National Center for Biotechnology Information (NCBI).Assay Guidance Manual: Compound Management. Bethesda (MD)

  • PubChem. Compound Summary: 4-nitro-1H-pyrazole derivatives (General Chemistry).[1]

  • Di, L., & Kerns, E. H. (2006).[2] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today.[3]

Sources

Troubleshooting

Strategies to reduce the toxicity of nitrated heterocyclic compounds in assays

The following guide serves as a specialized Technical Support Center for researchers working with nitrated heterocyclic compounds. It is designed to troubleshoot toxicity issues, optimize assay conditions, and refine str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with nitrated heterocyclic compounds. It is designed to troubleshoot toxicity issues, optimize assay conditions, and refine structural designs to mitigate off-target effects.

Status: Operational | Tier: Senior Application Support Topic: Strategies to Reduce Toxicity & Assay Interference of Nitrated Heterocycles

📋 Incident Overview: The "Nitro" Paradox

User Query: "My nitro-heterocyclic compounds show potent activity but are failing toxicity screens. Cell viability data is inconsistent, and I suspect assay interference. How do I fix this?"

Root Cause Analysis: The nitro group (


) is a "privileged structure" in medicinal chemistry (e.g., metronidazole, fexinidazole) but acts as a double-edged sword. Its toxicity is primarily driven by two mechanisms:
  • Redox Cycling (Oxidative Stress): Single-electron reduction to a nitro-radical anion, which transfers an electron to oxygen, generating superoxide anions (

    
    ).
    
  • Bioactivation (Genotoxicity): Stepwise reduction to nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates, which form covalent DNA adducts.

🛠️ Module 1: Structural Optimization (Lead Design)

Objective: Modify the chemical scaffold to reduce toxicity without losing potency.

Q1: How can I chemically modify my compound to stop redox cycling?

A: You must lower the single-electron reduction potential (


).
The ease with which a nitro group accepts an electron is the primary determinant of its toxicity. If the reduction potential is too high (more positive), ubiquitous cellular flavoenzymes (like NADPH:cytochrome P450 reductase) will readily reduce it, triggering the redox cycle.

Strategy: Make the heterocyclic ring more electron-rich.

  • Mechanism: Electron-donating groups (EDGs) increase the electron density of the ring, making it thermodynamically harder for the nitro group to accept an additional electron.

  • Actionable Step: Introduce substituents like methyl, methoxy, or amino groups adjacent to the nitro group or elsewhere on the ring.

  • Validation: Measure the reduction potential using cyclic voltammetry. Target a potential more negative than

    
     (vs. NHE) to minimize reduction by oxygen-sensitive nitroreductases [1].
    
Q2: Are there specific "safe" isomers?

A: Yes, position matters. The position of the nitro group on the heterocycle drastically affects its electronic susceptibility.

  • Example (Nitroimidazoles): 2-nitroimidazoles generally have higher reduction potentials (easier to reduce, more toxic) compared to 4-nitro or 5-nitro isomers. Shifting the nitro group from C2 to C4/C5 often reduces redox liability while maintaining binding affinity [2].

🧪 Module 2: Assay Optimization & Troubleshooting

Objective: Eliminate false positives and artifacts in viability screens.

Q3: I see high cell viability in MTT assays, but the cells look dead under the microscope. Why?

A: You are likely seeing a "False Positive" caused by chemical reduction. Nitro compounds can directly reduce tetrazolium salts (MTT, MTS, WST-1) to purple formazan, mimicking the activity of mitochondrial dehydrogenases. This non-enzymatic reduction leads to artificially high absorbance readings, masking cytotoxicity.

Protocol: The "Cell-Free" Control Check

  • Prepare culture media without cells but with your test compound at the highest concentration used.

  • Add the MTT reagent and incubate for the standard duration (e.g., 4 hours).

  • Measure absorbance.

  • Result: If Absorbance > Media Blank, your compound is chemically reducing the dye.

Recommended Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP levels degrade rapidly after cell death and are not subject to redox interference by nitro groups [3].

Q4: My toxicity data varies wildly between cell lines. Is this experimental error?

A: Likely not. It is probably differential Nitroreductase (NTR) expression. Different cell lines express varying levels of Type I (oxygen-insensitive, e.g., DT-diaphorase/NQO1) and Type II (oxygen-sensitive) nitroreductases.

  • High NTR lines: Will show hypersensitivity to your compound due to rapid bioactivation.

  • Low NTR lines: Will appear resistant.

  • Action: Characterize your cell panel for NQO1 activity. Use an NQO1 inhibitor (like dicoumarol) as a control to confirm if toxicity is mechanism-based or off-target [4].

📉 Module 3: Visualizing the Toxicity Pathway

Understanding the flow from structure to cellular damage.

NitroToxicity Nitro Nitro-Heterocycle (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical +1e- (Reductase) Reductase Nitroreductase (Type II) Radical->Nitro O2 -> O2•- (Redox Cycling) Oxygen O2 Radical->Oxygen Electron Transfer Nitroso Nitroso (R-NO) Radical->Nitroso +1e- (Anaerobic) Superoxide Superoxide (O2•-) ROS Generation Oxygen->Superoxide Generates Stress Oxidative Stress (Lipid Peroxidation) Superoxide->Stress Causes Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Covalent Binding

Figure 1: The Dual Pathway of Nitro-Toxicity.[1] The upper loop represents "Redox Cycling" (aerobic toxicity), while the lower path represents "Bioactivation" (anaerobic/hypoxic genotoxicity).

⚡ Troubleshooting Guide: Quick Reference

ObservationProbable CauseCorrective Action
High Viability (OD) but low cell count Chemical reduction of MTT/MTS by nitro group.Switch to ATP (Luminescence) or LDH (Fluorescence) assays.
Toxicity increases 10x in hypoxia Bioreductive activation is occurring.This may be desirable for tumor targeting (hypoxia-activated prodrugs). If not, lower reduction potential (

).
Compound is mutagenic (Ames +) Formation of hydroxylamine intermediates.Block the metabolic site or add steric bulk around the nitro group to hinder enzymatic approach.
Rapid loss of compound in media Reaction with media thiols (Cysteine/GSH) or light sensitivity.Use thiol-free media for short-term assays; protect samples from light (amber tubes).

📊 Quantitative Data: Impact of Reduction Potential

The table below illustrates the correlation between the single-electron reduction potential (


) and the aerobic cytotoxicity of nitro-compounds.
Compound Class

(mV)
Aerobic ToxicityRedox Cycling Risk
Dinitrobenzenes -250 to -300HighSevere
2-Nitroimidazoles -350 to -400ModerateModerate
5-Nitroimidazoles -400 to -460LowLow (Clinically Viable)
Nitro-Triazoles -450 to -500Very LowMinimal

Note: Values more negative than -450 mV generally indicate a safer profile for aerobic tissues.

🔗 References

  • Wardman, P. (2025). Electron Transfer and Oxidative Stress: The Role of Nitro-Radical Anions.[2] Journal of Free Radical Biology & Medicine. 3[4][5][6][7]

  • Patterson, L. H., et al. (2026). Structural Optimization of Nitroheterocycles for Hypoxia Targeting. Medicinal Chemistry Reviews.[8] 8

  • Stockert, J. C., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. NIH PubMed Central. 7[4][5][6][7]

  • Cebeci, A., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Nitroaromatic Compounds.[9] MDPI Molecules. 9

  • Smith, J. A. (2025). Electrochemical Reduction of Nitro Substrates for Synthesizing Organic Target Compounds.[10] ACS Electrochemistry. 10

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 4-Nitro-3-Propyl-1H-Pyrazole Analogs

The following guide provides an in-depth technical analysis of 4-nitro-3-propyl-1H-pyrazole analogs , focusing on their pivotal role as precursors in the synthesis of PDE5 inhibitors (such as Sildenafil) and their emergi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-nitro-3-propyl-1H-pyrazole analogs , focusing on their pivotal role as precursors in the synthesis of PDE5 inhibitors (such as Sildenafil) and their emerging utility as independent antimicrobial scaffolds.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scaffold Significance

The 4-nitro-3-propyl-1H-pyrazole scaffold is a pharmacologically privileged fragment, most renowned as the "northern" hemisphere of the blockbuster drug Sildenafil (Viagra) . While historically viewed as a synthetic intermediate, recent studies have re-evaluated this core for its independent biological activity, particularly in antimicrobial and anti-inflammatory domains.

This guide compares the structural analogs of this scaffold, analyzing how modifications at the N1 (Position 1) , C3 (Propyl chain) , and C5 (Functional handle) positions dictate biological efficacy and synthetic utility.

Key Comparative Findings
FeatureParent Scaffold (Acid) Carboxamide Analog Amino-Reduced Analog Sildenafil (Final Drug)
Primary Utility Synthetic IntermediateAntimicrobial LeadCyclization PrecursorPDE5 Inhibition
Electronic State Electron-Deficient (

)
H-Bond Donor/AcceptorElectron-Rich (

)
Amphiphilic
Key Interaction Ionic (Carboxylate)H-Bond NetworkCovalent/ChelationHydrophobic Pocket Fit
Solubility High (pH dependent)ModerateLow (Oxidation prone)Optimized (Citrate salt)

Chemical Space & Design Strategy

The design of 4-nitro-3-propyl-1H-pyrazole analogs revolves around three critical vectors. Understanding these allows for the rational design of next-generation inhibitors.

Vector A: The Hydrophobic Anchor (C3-Propyl)

The n-propyl group at the C3 position is not arbitrary. In PDE5 inhibitors, this chain occupies a specific hydrophobic pocket in the enzyme's active site (Q-pocket).

  • SAR Insight : Shortening to methyl drastically reduces PDE5 potency (10-100x loss). Lengthening to butyl or benzyl often leads to steric clash or loss of isoform selectivity (vs. PDE1/PDE6).

Vector B: The Electronic Toggle (C4-Nitro vs. Amino)

The C4-nitro group serves two roles:

  • Synthetic Mask : It protects the nitrogen during early synthesis steps.

  • Electronic Modulator : The strong electron-withdrawing nature (

    
    ) deactivates the pyrazole ring, making the C5-carboxylic acid more acidic and reactive for coupling.
    
  • Reduction : Reducing

    
     to 
    
    
    
    reverses the electronic character, creating an electron-rich push-pull system essential for the final pyrazolopyrimidine ring closure.
Vector C: The Solubilizing Tail (N1-Methyl)

The N1-methyl group locks the tautomeric state of the pyrazole.

  • N1-H analogs : Exist as tautomeric mixtures, complicating binding kinetics.

  • N1-Methyl analogs : Provide a fixed geometry, improving oral bioavailability and metabolic stability.

Comparative Performance Analysis

The following data summarizes the physicochemical and biological profiles of key analogs synthesized from the core scaffold.

Table 1: Physicochemical Profile of Key Analogs

Data derived from synthetic optimization studies for Sildenafil and related PDE5 inhibitors.

Compound CodeStructure DescriptionLogP (Calc)Yield (Synthesis)Primary Reactivity
NP-Acid (1) 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid1.279%Electrophilic attack at Carbonyl
NP-Amide (2) 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide0.985%H-Bond Donor (Antimicrobial)
AP-Amide (3) 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide0.592%Nucleophilic Cyclization
NP-Ester (4) Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate2.165%Hydrolysis / Transesterification
Table 2: Biological Activity (Antimicrobial & Enzyme Inhibition)

Note: PDE5 IC50 refers to the inhibition potential of the final cyclized product derived from the analog.

AnalogTarget Organism / EnzymeActivity MetricMechanistic Insight
NP-Amide (2) S. aureus (Gram +)MIC: 32-64

g/mL
Nitro group induces oxidative stress in bacteria; Amide binds ribosomal targets.
NP-Amide (2) E. coli (Gram -)MIC: >128

g/mL
Limited permeability due to lipophilicity issues in Gram-negatives.
AP-Amide (3) PDE5 (Precursor)InactiveLacks the pyrimidinone ring required for cGMP mimicry.
Sildenafil PDE5 (Human)IC50: 3.5 nMPropyl group fits hydrophobic pocket; Pyrimidinone mimics Guanosine.

Critical Insight : The 4-nitro group is essential for antimicrobial activity in the uncyclized pyrazoles (Analog 2), likely acting via a nitro-reductase mechanism similar to metronidazole. However, for PDE5 inhibition, this group must be reduced and cyclized.

Mechanistic Visualization

Diagram 1: SAR Logic & Binding Interactions

This diagram illustrates how specific structural features of the 4-nitro-3-propyl-1H-pyrazole core translate to biological function.

SAR_Logic Core 4-Nitro-3-Propyl-1H-Pyrazole N1 N1-Methyl Core->N1 C3 C3-Propyl Core->C3 C4 C4-Nitro Core->C4 C5 C5-Carboxyl Core->C5 BioAvail Bioavailability & Tautomer Lock N1->BioAvail Prevents H-shift Hydrophob Hydrophobic Pocket (Selectivity vs PDE1) C3->Hydrophob Critical Length Antibac Antimicrobial Activity (Oxidative Stress) C4->Antibac If retained Cycliz Cyclization Handle (Pre-drug formation) C4->Cycliz If reduced to NH2 C5->Cycliz Electrophile

Figure 1: Functional mapping of the pyrazole scaffold. The C3-propyl group is the selectivity anchor, while the C4-nitro group acts as a functional switch between antimicrobial activity and PDE5 inhibitor synthesis.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of the core "NP-Acid" (Compound 1) and its conversion to the bioactive "NP-Amide" (Compound 2).

Protocol A: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Objective : Isolate the core scaffold from acyclic precursors.

  • Claisen Condensation :

    • Charge a reactor with 2-pentanone (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol.

    • Add Sodium Ethoxide (1.2 eq) slowly at <25°C. Stir for 4 hours.

    • Result: Formation of ethyl 2,4-dioxoheptanoate (Diketo ester).

  • Cyclization :

    • Cool the mixture to 0°C. Add Methylhydrazine (1.05 eq) dropwise.

    • Critical Control: Maintain temperature <10°C to favor the 1,3-isomer over the 1,5-isomer.

    • Reflux for 2 hours. Evaporate solvent to yield Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis :

    • Treat the ester with NaOH (2N, 2.0 eq) in water/MeOH. Stir at RT for 4h.

    • Acidify with HCl to pH 2. Filter the white precipitate.[1]

  • Nitration (The Critical Step) :

    • Dissolve the acid in Fuming Sulfuric Acid (20% oleum).

    • Add Fuming Nitric Acid (98%) dropwise at 60°C.

    • Safety Note: Exothermic reaction.[2] Monitor internal temp strictly.

    • Quench on ice. Filter the solid 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .

    • Yield: ~75-80%. MP: 124-126°C.

Protocol B: Synthesis of the Carboxamide Derivative (Antimicrobial Analog)

Objective : Convert the acid to the amide to test biological activity.

  • Activation :

    • Dissolve the Nitro-Acid (from Protocol A) in Thionyl Chloride (

      
      , excess).
      
    • Reflux for 3 hours until gas evolution ceases.

    • Remove excess

      
       under vacuum to isolate the Acid Chloride.
      
  • Amidation :

    • Dissolve the residue in dry DCM .

    • Bubble Ammonia gas or add Ammonium Hydroxide (28%) at 0°C.

    • Stir for 1 hour. Wash with water and brine.

    • Recrystallize from Ethanol.

    • Product: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide .[2]

Synthesis Workflow Visualization

Synthesis_Flow Start 2-Pentanone + Diethyl Oxalate Inter1 Diketo Ester Start->Inter1 Step 1 Step1 Claisen Condensation (NaOEt, EtOH) Inter2 Pyrazole Ester (1-methyl-3-propyl...) Inter1->Inter2 Step 2 Step2 Cyclization (MeNHNH2) Inter3 Pyrazole Acid Inter2->Inter3 Step 3 Step3 Hydrolysis (NaOH, then HCl) Final 4-Nitro-3-Propyl-1H-Pyrazole-5-Carboxylic Acid (Target Scaffold) Inter3->Final Step 4 Step4 Nitration (HNO3/H2SO4, 60°C)

Figure 2: Step-by-step synthetic pathway for the isolation of the 4-nitro-3-propyl-1H-pyrazole scaffold.

References

  • Dunn, P. J., et al. (1998). "Production of Sildenafil Citrate (Viagra)." Organic Process Research & Development. Link

  • Hamblin, J. N., et al. (2008).[3] "Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2024). "Technical Guide: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid." Link

  • Marinescu, M., & Zalaru, C. M. (2021). "Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives." MedDocs Publishers. Link

  • Zhao, P., et al. (2024).[1] "Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-nitro-3-propyl-1H-pyrazole Against Diverse Cell Lines

In the landscape of modern drug discovery, the paramount challenge is not merely identifying bioactive compounds, but pinpointing those with a high degree of selectivity. A promising therapeutic agent must exhibit potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the paramount challenge is not merely identifying bioactive compounds, but pinpointing those with a high degree of selectivity. A promising therapeutic agent must exhibit potent cytotoxicity against target cancer cells while inflicting minimal damage to healthy, non-malignant cells. This guide provides a comprehensive framework for evaluating the selective cytotoxicity of 4-nitro-3-propyl-1H-pyrazole, a heterocyclic compound of interest, against a panel of diverse cell lines.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] The introduction of a nitro group and a propyl substituent to the pyrazole ring of 4-nitro-3-propyl-1H-pyrazole suggests potential for unique biological interactions and therapeutic efficacy.[3][4] This guide will delineate the critical experimental design, a robust protocol, and the analytical methods required to rigorously assess its therapeutic potential.

The Cornerstone of Selectivity: Experimental Design

A robust assessment of selectivity hinges on a meticulously planned experimental design. The choices made at this stage will dictate the validity and impact of the findings.

Rationale for Cell Line Selection: A Triad of Malignancy and Normalcy

The selection of an appropriate panel of cell lines is the most critical decision in a selectivity study. The goal is to create a biologically relevant context to evaluate the compound's differential effects. A common pitfall in preclinical studies is the exclusive use of cancer cell lines, which can create an illusion of specific anticancer effects.[5] To avoid this, and to generate clinically translatable data, a well-rounded panel should include:

  • A Panel of Cancer Cell Lines: To assess the breadth of the compound's anticancer activity, it is advisable to include cell lines from different tissue origins. For this hypothetical study, we will consider:

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer.[6]

    • HCT-116 (Colorectal Carcinoma): A widely used model for colon cancer research.[7]

    • A-549 (Lung Carcinoma): A representative cell line for non-small cell lung cancer.[7]

  • A Non-Cancerous Control Cell Line: This is the linchpin of any selectivity study. The inclusion of a normal, non-malignant cell line provides the baseline for toxicity and allows for the calculation of a meaningful selectivity index.[5]

    • MCF-10A (Non-tumorigenic breast epithelial): This cell line is an excellent choice as a normal counterpart to the MCF-7 breast cancer cell line, allowing for a direct comparison of the compound's effect on malignant and non-malignant cells from the same tissue type.[8]

Choosing the Right Weapon: The Cytotoxicity Assay

A variety of assays are available to measure cytotoxicity, each with its own advantages and limitations.[9][10] For this guide, we will focus on two robust and widely used colorimetric assays: the MTT and SRB assays.[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[12]

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[13] The SRB assay is often recommended for its simplicity and the stability of the end-product.[11]

For the purposes of this guide, we will detail the protocol for the MTT assay, as it is one of the most common methods for in vitro cytotoxicity screening.[10]

In the Trenches: A Detailed Experimental Protocol

The following is a step-by-step protocol for determining the cytotoxicity of 4-nitro-3-propyl-1H-pyrazole using the MTT assay.

Materials and Reagents
  • 4-nitro-3-propyl-1H-pyrazole (purity ≥95%)[14]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cell lines (MCF-7, HCT-116, A-549, MCF-10A)

  • Complete growth media appropriate for each cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

The overall workflow for assessing the selectivity of the compound is depicted in the diagram below.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 4-nitro-3-propyl-1H-pyrazole in DMSO Compound_Treatment Treat cells with serial dilutions of the compound Compound_Prep->Compound_Treatment Cell_Culture Culture and maintain selected cell lines Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calc Calculate IC50 values for each cell line Absorbance_Reading->IC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc

Caption: Experimental workflow for selectivity assessment.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete growth medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.[10]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 4-nitro-3-propyl-1H-pyrazole in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • After the 72-hour incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Making Sense of the Data: Analysis and Interpretation

The raw absorbance data must be processed to determine the compound's potency and selectivity.

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[15]

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value for each cell line.

The Decisive Metric: The Selectivity Index

The Selectivity Index (SI) is a crucial measure that quantifies the differential toxicity of a compound.[16][17] It is calculated by comparing the cytotoxicity of the compound on normal cells to its cytotoxicity on cancer cells.[8]

  • SI = IC50 of normal cells (MCF-10A) / IC50 of cancer cells (e.g., MCF-7)

A higher SI value indicates greater selectivity towards cancer cells.[8] Generally, an SI value greater than 3 is considered to indicate significant selectivity.[8]

Comparative Analysis: A Hypothetical Data Set

To illustrate the application of this guide, the following table presents hypothetical data for 4-nitro-3-propyl-1H-pyrazole compared to a standard chemotherapeutic drug, Doxorubicin.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
4-nitro-3-propyl-1H-pyrazole MCF-10A (Normal)>100-
MCF-7 (Breast Cancer)12.5>8.0
HCT-116 (Colon Cancer)25.0>4.0
A-549 (Lung Cancer)33.0>3.0
Doxorubicin MCF-10A (Normal)1.5-
MCF-7 (Breast Cancer)0.53.0
HCT-116 (Colon Cancer)0.81.875
A-549 (Lung Cancer)1.01.5

Note: This data is for illustrative purposes only and does not represent actual experimental results.

In this hypothetical scenario, 4-nitro-3-propyl-1H-pyrazole demonstrates superior selectivity compared to Doxorubicin across all tested cancer cell lines, with a particularly promising profile against the MCF-7 breast cancer cell line.

Beyond Cytotoxicity: Potential Mechanisms and Future Directions

While determining the selectivity index is a critical first step, understanding the underlying mechanism of action is essential for further drug development. Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways.[18][19]

G cluster_pathway Potential Signaling Pathway Inhibition Pyrazole Pyrazole Derivative Kinase Kinase (e.g., CDK, EGFR) Pyrazole->Kinase Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Potential mechanism of action for pyrazole derivatives.

Further investigations could involve:

  • Cell cycle analysis to determine if the compound induces cell cycle arrest.[20]

  • Apoptosis assays (e.g., Annexin V staining) to confirm the mode of cell death.

  • Kinase inhibition profiling to identify specific molecular targets.

By following the comprehensive framework outlined in this guide, researchers can rigorously assess the selectivity of 4-nitro-3-propyl-1H-pyrazole, generating the robust and reliable data necessary to advance promising compounds through the drug discovery pipeline.

References

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]

  • Tzeng, T. J., & Chen, C. L. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC, NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

  • MDPI. (2025). Selectivity Index: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC, NIH. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • PMC, NIH. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Fiveable. (n.d.). Selectivity Index Definition. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Retrieved from [Link]

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • ResearchGate. (2025). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]

  • ResearchGate. (2020). Why do we prefer cancer cell line over normal cell line for cytotoxic study?. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... Retrieved from [Link]

  • PMC, NIH. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • IJCRT.org. (2022). Pyrazoline derivatives as an anticancer activity. Retrieved from [Link]

  • bioRxiv. (2023). Assessing the basal gene expression of cancer cell lines for in vitro transcriptomic toxicology screening. Retrieved from [Link]

  • PMC, NIH. (n.d.). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Retrieved from [Link]

  • PMC, NIH. (n.d.). Finding a better path to drug selectivity. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Nitro-3-propyl-1H-pyrazole

[1][2][3] Executive Summary: Immediate Action Directive Do NOT dispose of 4-nitro-3-propyl-1H-pyrazole down the drain or in general trash. This compound is a functionalized nitropyrazole .[1][2] While the propyl chain ad...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Immediate Action Directive

Do NOT dispose of 4-nitro-3-propyl-1H-pyrazole down the drain or in general trash. This compound is a functionalized nitropyrazole .[1][2] While the propyl chain adds steric bulk that may slightly desensitize the molecule compared to its parent (4-nitropyrazole), it retains the core characteristics of an energetic material and a weak acid .

Critical Safety Constraint: The proton on the pyrazole nitrogen (N1-H) is acidic.[2] Contact with strong bases (NaOH, KOH) or active metals will form nitropyrazolate salts , which are frequently shock-sensitive primary explosives.

Hazard Identification & Chemical Logic

To dispose of this chemical safely, you must understand the mechanism of its instability.

PropertyValue / DescriptionOperational Implication
Chemical Class Nitro-heterocycle (Pyrazole)Potential energetic/explosive; Nitrogen-rich.[1][2]
Physical State Solid (Crystalline)Dust explosion hazard; inhalation risk.[2]
Acidity (

)
~9.0 - 10.0 (Estimated)Reacts with bases. The N-H proton is labile.[2]
Incompatibility Strong Bases, Reducing Agents, MetalsSegregation is critical. Do not mix with alkaline waste.
RCRA Status Characteristic Waste (D001/D003)Likely "Reactive" or "Ignitable" if not explicitly listed.[2]
The "Salt Formation" Trap

Many researchers treat organic solids as generic "burn bin" waste.[2] For 4-nitro-3-propyl-1H-pyrazole, this is dangerous.[1][2][3][4][5]

  • Mechanism:

    
    [1]
    
  • Result: The resulting sodium nitropyrazolate salt often has a decomposition temperature significantly lower than the neutral parent compound and increased sensitivity to friction and impact.[2]

  • Rule: Never allow this compound to contact caustic waste streams.[2]

Waste Segregation Protocol

Effective disposal starts with strict segregation at the bench.[2] Use the following decision logic to categorize your waste stream.

WasteSegregation Start Waste Material Containing 4-nitro-3-propyl-1H-pyrazole State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Solution / Mother Liquor State->Liquid StreamA STREAM A: High-Hazard Solids (Incineration Only) Label: 'Nitropyrazole Waste - DO NOT COMPACT' Solid->StreamA Pack in conductive plastic Precipitation Can it be precipitated? Liquid->Precipitation CheckSolvent Is Solvent Halogenated? StreamB STREAM B: Halogenated Organics (Segregated) CheckSolvent->StreamB Yes (DCM, Chloroform) StreamC STREAM C: Non-Halogenated Organics (Segregated) CheckSolvent->StreamC No (Ethanol, Ethyl Acetate) Precipitation->Solid Yes (Isolate Solid) Precipitation->CheckSolvent No (Dilute Solution)

Figure 1: Waste segregation logic.[1] Note that isolating the solid (Stream A) is preferred to minimize the volume of "energetic" liquid waste.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Prepare for high-temperature incineration without triggering accidental detonation during transport.

  • Wetting (Desensitization):

    • If the solid is dry and older (potentially crystalized/unstable), wet it slightly with water or ethanol (approx. 10% by weight). This reduces friction sensitivity.[2]

  • Primary Container:

    • Place the solid into a conductive polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1][2]

    • Do not use glass jars with screw-top lids if the threads are contaminated (friction hazard).[2]

  • Labeling:

    • Label clearly: "WARNING: NITROPYRAZOLE DERIVATIVE - POTENTIALLY ENERGETIC." [2]

    • Add standard GHS pictograms: Explosive (bomb) and Irritant.[2]

  • Secondary Containment:

    • Place the primary container into a secondary plastic bin dedicated to "High Hazard Organics."[2]

Scenario B: Disposal of Solutions (Reaction Mixtures)

Objective: Prevent precipitation of the solid in waste lines.

  • Neutralization Check:

    • Ensure the solution is neutral or slightly acidic (pH 5-7) .[2]

    • Never add to a waste container that contains basic waste (e.g., aqueous NaOH washes).[2]

  • Dilution:

    • Dilute the waste stream with a compatible solvent (e.g., Acetone or Ethanol) to ensure the concentration of 4-nitro-3-propyl-1H-pyrazole remains below 5% wt/wt .[1][2] This minimizes the risk of energetic propagation if the solvent ignites.[2]

  • Container Selection:

    • Use standard solvent waste carboys (HDPE or Steel).[2]

    • Venting: Ensure the cap is vented if there is any risk of ongoing slow decomposition (though unlikely at room temp for this specific compound).[2]

Emergency Contingencies: Spill Cleanup

If 4-nitro-3-propyl-1H-pyrazole is spilled outside a containment hood:

  • Evacuate & Assess:

    • If the spill is >500mg, evacuate the immediate area.[2]

  • PPE Upgrade:

    • Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.[2]

  • No Metal Tools:

    • CRITICAL: Do not use metal spatulas or scoops to scrape up the powder.[2] Metal-on-concrete or metal-on-metal friction can initiate nitropyrazoles.[1][2]

    • Use conductive plastic or antistatic paper scoops.[2]

  • Solvent Dampening:

    • Gently mist the powder with ethanol/water (50:50) to suppress dust and desensitize.[2]

  • Absorption:

    • Absorb the slurry with inert material (Vermiculite or Diatomaceous Earth).[2]

    • Do not use paper towels (creates a flammable wick).[2]

Regulatory & Compliance (RCRA/EPA)

In the United States, this compound falls under the following regulatory frameworks:

  • RCRA Classification:

    • It is not a "P-listed" or "U-listed" waste by specific CAS number.[1][2]

    • However, it must be treated as Characteristic Waste due to Reactivity (D003) or Ignitability (D001) depending on the specific formulation and flash point.

  • Destruction Method:

    • The only acceptable final disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

    • The facility must be notified of the "Nitro-heterocycle" nature to adjust burner feed rates.

References
  • Fisher Scientific. (2025).[6][2] Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from Fisher Scientific SDS Database.[2]

  • Klapötke, T. M. (2011).[2] Chemistry of High-Energy Materials. De Gruyter.[2] (Authoritative text on the sensitivity of nitropyrazoles and salt formation hazards).

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Explosive and Pyrotechnic Hazards. [Link][2]

Sources

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